2-{[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid
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Overview
Description
2-{[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a benzoic acid group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOIC ACID typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
the synthesis of indole derivatives generally involves similar reaction conditions and reagents, with a focus on optimizing yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole moiety, leading to the formation of different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield various alcohols and amines .
Scientific Research Applications
2-{[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
2-Methylindole: A simpler indole compound used in various chemical reactions.
Uniqueness
2-{[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOIC ACID is unique due to its combination of an indole moiety with a benzoic acid group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H12N2O3 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[(7-methyl-2-oxo-1H-indol-3-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O3/c1-9-5-4-7-11-13(9)18-15(19)14(11)17-12-8-3-2-6-10(12)16(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
BKCULIAKRGIZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=CC=C3C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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